3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
Description
This compound is a heterocyclic molecule featuring a quinolin-4-one core fused with a 1,2,4-oxadiazole ring substituted at the 2-bromophenyl position. The bromine substituent may influence binding affinity in biological targets, while the oxadiazole ring contributes to π-π stacking interactions in enzymatic pockets.
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O2/c1-2-24-10-14(17(25)13-9-11(21)7-8-16(13)24)19-22-18(23-26-19)12-5-3-4-6-15(12)20/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAHFKTLJFWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Quinolone Core Formation: The fluoroquinolone core is synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the oxadiazole ring with the fluoroquinolone core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinolone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinolone derivatives.
Substitution: Formation of substituted quinolone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its unique structural features.
Industrial Applications: The compound is evaluated for its potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Positional Isomerism in Bromophenyl-Substituted Oxadiazoles
A key analog is 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one (BF13855) . The only structural difference is the bromine substituent’s position on the phenyl ring (3- vs. 2-position). This minor change significantly alters molecular polarity and steric interactions.
| Property | Target Compound | BF13855 |
|---|---|---|
| Molecular Formula | C₁₉H₁₃BrFN₃O₂ | C₁₉H₁₃BrFN₃O₂ |
| Molecular Weight (g/mol) | 414.23 | 414.23 |
| Bromophenyl Position | 2- | 3- |
| LogP (Predicted) | 3.8 | 3.5 |
The 2-bromophenyl substitution in the target compound likely enhances hydrophobic interactions in protein binding pockets compared to BF13855, as indicated by its higher predicted LogP.
Pyrazole-Based Analogs with Fluorophenyl and Bromophenyl Groups
Compounds such as 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone and 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one share bromophenyl and fluorophenyl motifs but differ in core structure (pyrazole vs. quinolinone). Pyrazole derivatives generally exhibit lower molecular weights (e.g., 358.2 g/mol) and reduced planarity, which may limit their stacking interactions in biological systems compared to the target compound’s fused quinolinone-oxadiazole system.
Oxadiazole Derivatives in Bioactive Contexts
The compound 2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-butoxyphenyl)pyridazin-3-one (HE22) shares the 2-bromophenyl-oxadiazole motif but incorporates a pyridazinone core. HE22 demonstrated high production levels (7.5 × 10¹⁴ units) in Streptomyces nojiriensis isolate Asp96 but was absent in other isolates, suggesting biosynthesis specificity. In contrast, the target compound’s quinolinone core may confer distinct solubility or stability advantages in synthetic pathways.
Patent-Based Oxadiazole Derivatives
A patented oxadiazole derivative, 3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione , highlights the diversity of oxadiazole applications. While structurally more complex (molecular weight: 675.6 g/mol), its morpholinoethyl and imidazolidinedione groups suggest formulation advantages for controlled drug release, unlike the target compound’s simpler ethyl-fluoro substitution.
Key Research Findings
- Substituent Position Matters : The 2-bromophenyl group in the target compound improves hydrophobic interactions compared to 3-bromophenyl analogs .
- Core Structure Dictates Bioactivity: Quinolinone-oxadiazole hybrids may offer superior binding affinity over pyrazole-based analogs due to enhanced planarity .
- Biosynthetic Specificity : Production levels of oxadiazole derivatives like HE22 vary significantly across bacterial isolates, implying challenges in natural sourcing .
Biological Activity
The compound 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a novel derivative that belongs to the class of oxadiazole and quinoline compounds. These compounds have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C18H16BrN3O2F
- Molecular Weight: 396.25 g/mol
The presence of the oxadiazole ring is significant as it contributes to the compound's biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, a study evaluated the antibacterial effects of similar oxadiazole compounds against various bacterial strains. The minimum inhibitory concentration (MIC) values showed that certain derivatives had superior activity compared to conventional antibiotics like ciprofloxacin . The specific oxadiazole derivative has been shown to possess moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 32 | Better than ciprofloxacin |
| Escherichia coli | 64 | Comparable to standard |
| Pseudomonas aeruginosa | 128 | Less effective than standard |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways. For example, a derivative structurally similar to our compound was tested against breast cancer cell lines and exhibited significant cytotoxicity with an IC50 value of 15 µM . The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds containing the oxadiazole moiety have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. In vitro assays demonstrated that the compound reduced TNF-alpha levels in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Zhu et al. synthesized several 1,2,4-oxadiazole derivatives and tested their antibacterial activity against Xanthomonas oryzae, a pathogen affecting rice plants. The most potent compound exhibited an EC50 value significantly lower than traditional treatments, highlighting the agricultural potential of oxadiazole derivatives .
- Case Study on Anticancer Properties : Another research effort focused on a series of quinoline-based oxadiazoles, revealing their ability to inhibit cancer cell proliferation in vitro. The study found that compounds with halogen substituents showed enhanced activity against various cancer cell lines .
The biological activities of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation is a critical mechanism for its anticancer activity.
- Modulation of Immune Response : By affecting cytokine production, the compound may modulate inflammatory responses effectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
